molecular formula C16H10N2O2S2 B8790067 2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL CAS No. 10398-63-7

2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL

Cat. No.: B8790067
CAS No.: 10398-63-7
M. Wt: 326.4 g/mol
InChI Key: SRSPQANHRYSNLD-UHFFFAOYSA-N
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Description

2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol is a compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives. These compounds are known for their electron-deficient systems, high oxidative stability, and rigid planar structures, which enable efficient intermolecular π–π overlap .

Preparation Methods

The synthesis of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol typically involves a condensation reaction. One reported method involves the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction conditions include the use of solvents such as dimethylformamide (DMF) and the addition of dithiooxamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol has a wide range of scientific research applications:

Properties

CAS No.

10398-63-7

Molecular Formula

C16H10N2O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[5-(2-hydroxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]phenol

InChI

InChI=1S/C16H10N2O2S2/c19-11-7-3-1-5-9(11)13-17-15-16(21-13)18-14(22-15)10-6-2-4-8-12(10)20/h1-8,19-20H

InChI Key

SRSPQANHRYSNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml round bottomed flask equipped with heating mantle and magnetic stirrer, were added 2.0 g (0.017 mol) of dithiooxamide (DTO) and 21 g (0.17 mol--a tenfold excess) of o-hydroxybenzaldehyde (salicylaldehyde). The salicylaldehyde was purchased from Eastman Organic Chemicals Division of Eastman Kodak Company, Rochester, N.Y. The mixture was stirred and heated at 180°-185° C. for 2 hr. At 160° C. water began to boil off. After 2 hr, the reaction mixture was cooled to room temperature and 50 ml of ethanol/ether 1:1 were added. Stirring for 10 min was followed by filtration to remove the product. The product was washed with ethanol and dried in air overnight to afford 2.9 g (50%) of 2,5-bis(o-hydroxyphenyl)thiazolo[5,4-d]thiazole, mp 300° C. NMR and IR were in agreement with the assigned structure.
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